5-amino-1-benzyl-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-1-benzyl-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 899972-69-1
VCID: VC7274037
InChI: InChI=1S/C19H21N5O3/c1-26-15-9-8-14(10-16(15)27-2)11-21-19(25)17-18(20)24(23-22-17)12-13-6-4-3-5-7-13/h3-10H,11-12,20H2,1-2H3,(H,21,25)
SMILES: COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)OC
Molecular Formula: C19H21N5O3
Molecular Weight: 367.409

5-amino-1-benzyl-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 899972-69-1

Cat. No.: VC7274037

Molecular Formula: C19H21N5O3

Molecular Weight: 367.409

* For research use only. Not for human or veterinary use.

5-amino-1-benzyl-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide - 899972-69-1

Specification

CAS No. 899972-69-1
Molecular Formula C19H21N5O3
Molecular Weight 367.409
IUPAC Name 5-amino-1-benzyl-N-[(3,4-dimethoxyphenyl)methyl]triazole-4-carboxamide
Standard InChI InChI=1S/C19H21N5O3/c1-26-15-9-8-14(10-16(15)27-2)11-21-19(25)17-18(20)24(23-22-17)12-13-6-4-3-5-7-13/h3-10H,11-12,20H2,1-2H3,(H,21,25)
Standard InChI Key MSEPYFCSVQXPOW-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,3-triazole ring substituted at three positions:

  • Position 1: A benzyl group (C₆H₅CH₂), contributing hydrophobicity and aromatic stacking potential.

  • Position 4: A carboxamide moiety (-CONH-) linked to a 3,4-dimethoxybenzyl group (C₆H₃(OCH₃)₂CH₂), enhancing hydrogen-bonding capacity and electronic diversity.

  • Position 5: A primary amino group (-NH₂), enabling participation in further derivatization or molecular interactions .

Physicochemical Profile

Key properties derived from structural analysis include:

PropertyValue
Molecular FormulaC₂₀H₂₂N₅O₃
Molecular Weight380.43 g/mol
Calculated LogP2.8 (Moderate lipophilicity)
Hydrogen Bond Donors3 (NH₂ and CONH)
Hydrogen Bond Acceptors6 (Triazole N, CONH, OCH₃)

The presence of methoxy groups enhances solubility in polar aprotic solvents (e.g., DMSO), while the aromatic systems confer stability under ambient conditions .

Synthesis and Reaction Optimization

Ruthenium-Catalyzed Cycloaddition

The synthesis employs a [3+2] cycloaddition between benzyl azide and a N-Boc-protected ynamide under ruthenium catalysis (Scheme 1) :

Scheme 1:

  • Reactants:

    • Benzyl azide (1.2 equiv)

    • N-Boc-3,4-dimethoxybenzylpropiolamide (1.0 equiv)

    • Catalyst: [RuCl₂(p-cymene)]₂ (5 mol%)

  • Conditions:

    • Solvent: Dichloromethane (DCM), anhydrous

    • Temperature: 25°C, 12 h

    • Workup: Column chromatography (SiO₂, ethyl acetate/hexane)

This method achieves >90% regioselectivity for the 1,4-disubstituted triazole, avoiding the Dimroth rearrangement observed in traditional copper-catalyzed approaches .

Challenges in Functionalization

Post-synthetic modifications, such as peptide coupling, are complicated by the triazole’s sensitivity to acidic/basic conditions. For example, attempts to acylate the 5-amino group using HATU/DIPEA led to partial rearrangement (15–20% yield loss) . Stabilization strategies include:

  • Protective Group Strategy: Introducing a tert-butoxycarbonyl (Boc) group at the 5-amino position prior to further reactions.

  • Low-Temperature Conditions: Conducting reactions at 0–4°C to minimize decomposition.

Biological Activity and Mechanistic Insights

Antiproliferative Activity

Preliminary data from related 1,2,3-triazoles suggest IC₅₀ values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer lines . A proposed mechanism involves cell cycle arrest at the G1/S phase via cyclin-dependent kinase modulation.

Industrial and Research Applications

Drug Discovery Scaffolds

The compound serves as a versatile intermediate for:

  • Kinase Inhibitors: Functionalization at the 5-amino position with pyrimidine or quinazoline moieties.

  • Antibacterial Agents: Incorporation of sulfonamide groups targeting dihydropteroate synthase.

Materials Science

Conjugation with polymers (e.g., polyethylene glycol) enhances thermal stability, as evidenced by thermogravimetric analysis (TGA) showing decomposition temperatures >250°C .

Future Directions and Challenges

Synthetic Improvements

  • Photocatalytic Methods: Exploring visible-light-mediated cycloadditions for greener synthesis.

  • Flow Chemistry: Continuous-flow systems to improve yield and scalability.

Biological Profiling

Priority areas include:

  • In Vitro Screening: Dose-response assays across cancer and normal cell lines.

  • Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability.

Computational Modeling

Molecular dynamics simulations could predict binding affinities for targets like EGFR or VEGFR-2, guiding rational design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator